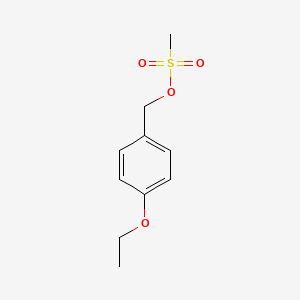

(4-Ethoxyphenyl)methyl methanesulfonate

Description

(4-Ethoxyphenyl)methyl methanesulfonate is an alkyl methanesulfonate ester characterized by a 4-ethoxyphenylmethyl group linked to a methanesulfonate moiety. These compounds are typically formed during pharmaceutical synthesis or purification processes involving alcohols like methanol, ethanol, or isopropanol .

Properties

IUPAC Name |

(4-ethoxyphenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-3-13-10-6-4-9(5-7-10)8-14-15(2,11)12/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXICRSQLRVUPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)methyl methanesulfonate typically involves the reaction of (4-ethoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(4-Ethoxyphenyl)methanol+Methanesulfonyl chloride→(4-Ethoxyphenyl)methyl methanesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxyphenyl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Esterification: The compound can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields (4-ethoxyphenyl)methyl azide.

Esterification: The products are esters of this compound and the corresponding alcohol.

Scientific Research Applications

(4-Ethoxyphenyl)methyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through sulfonation reactions.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)methyl methanesulfonate primarily involves its role as an alkylating agent. The sulfonate group acts as a leaving group, allowing the compound to transfer the (4-ethoxyphenyl)methyl moiety to nucleophilic sites on target molecules. This alkylation process can modify the structure and function of biomolecules, such as DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical and Structural Properties

The reactivity and genotoxicity of alkyl/aryl methanesulfonates depend on the alkyl/aryl group’s size, electronic effects, and steric hindrance. Below is a comparative analysis of key compounds:

Genotoxicity and Mutagenicity

Alkyl mesylates exhibit concentration-dependent mutagenicity in both prokaryotic and eukaryotic systems:

- MMS : Induces forward mutations at the hypoxanthine guanine phosphoribosyltransferase (HGPRT) locus in human lymphoblasts and Salmonella typhimurium. At 200 μM, it activates p53-dependent transcriptional programs distinct from etoposide or quercetin .

- EMS : Equally mutagenic to MMS in mammalian cells when adjusted for concentration and exposure time .

- ILMS: Limited data, but structural similarity suggests comparable genotoxicity to MMS and EMS .

The threshold for genotoxic risk is set at 1.5 μg/day for such impurities in pharmaceuticals .

Mechanistic Differences in DNA Damage Response

- p53 Activation : MMS uniquely regulates 147 p53-dependent genes, including those involved in nucleotide excision repair (NER) and base excision repair (BER), whereas EMS and ILMS likely share overlapping pathways .

- Repair Mechanisms : MMS-induced damage is repaired via RDH54 in Saccharomyces cerevisiae, a RAD54 homolog critical for interhomologue recombination in diploids . In contrast, 4-Methoxyphenyl triflate’s trifluoromethanesulfonate group may bypass traditional repair pathways due to its strong leaving-group ability .

Reproductive and Cellular Toxicity

- MMS : Reduces RNA polymerase activity in rat liver nuclei by methylating enzymes, leading to transcriptional inhibition . It also shows reproductive toxicity in rodent models, affecting spermatocyte unscheduled DNA synthesis (UDS) .

- EMS : Similar reproductive toxicity profile but requires higher doses for equivalent effects .

Key Research Findings and Data Tables

Table 1: Mutagenic Potency of Alkyl Methanesulfonates

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Ethoxyphenyl)methyl methanesulfonate, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where (4-ethoxyphenyl)methanol reacts with methanesulfonyl chloride under controlled conditions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .

- Catalysts : Tertiary amines (e.g., triethylamine) are used to scavenge HCl, driving the reaction to completion .

- Validation : Yield optimization requires monitoring via TLC or HPLC to confirm intermediate conversions .

Q. What analytical techniques are recommended for detecting trace levels of this compound in pharmaceutical matrices?

- Methodological Answer : LC/MS/MS with electrospray ionization (ESI) in MRM mode is preferred for sensitivity and specificity. Key parameters include:

- Column : Zorbax SB C18 (150 × 4.6 mm, 3.5 µm) for optimal separation .

- Calibration : Linear range of 0.0025–0.3 µg/ml (R² = 0.999) ensures quantitation accuracy .

- LOD/LOQ : 0.3 µg/g (LOD) and 0.4 µg/g (LOQ) for reliable impurity detection .

- Precision : System precision (%RSD <5%) and recovery rates (82–97%) validate method robustness .

Q. What safety precautions are necessary when handling this compound due to its genotoxic potential?

- Methodological Answer :

- Exposure limits : Adhere to EMEA/FDA guidelines (TTC: 1.5 µg/day; API limit: 7.5 µg/g) .

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .

- Waste disposal : Incinerate contaminated materials at >1000°C to degrade genotoxic residues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in genotoxicity data between in vitro and in vivo studies for methanesulfonate esters?

- Methodological Answer :

- Dose-response modeling : Apply the Lutz threshold model to distinguish linear vs. nonlinear genotoxicity. For example, methyl methanesulfonate showed threshold behavior (p <0.05) in micronucleus assays, unlike etoposide .

- Mechanistic studies : Use comparative genomics to identify metabolic pathways (e.g., GST-mediated detoxification) that differ between species .

- In vitro-in vivo extrapolation (IVIVE) : Adjust for pharmacokinetic differences using physiologically based models .

Q. What strategies optimize the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer :

- Steric effects : Bulkier nucleophiles favor substitution at less hindered positions. For example, cyclohexyl groups in related compounds reduce side reactions .

- Solvent effects : Low-polarity solvents (e.g., toluene) enhance selectivity by reducing ionic intermediates .

- Catalytic control : Phase-transfer catalysts (e.g., crown ethers) improve yields in biphasic systems .

Q. How do structural modifications to the ethoxyphenyl group affect the compound's reactivity and biological activity?

- Methodological Answer :

- Electron-donating groups : Methoxy substituents increase aryl ring electron density, enhancing electrophilic substitution rates .

- Bioactivity : Substituting ethoxy with chlorine (e.g., 4-chlorophenyl analogs) improves antimicrobial activity but reduces solubility .

- Spectroscopic validation : Use ¹H/¹³C NMR to correlate substituent effects with chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.